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Compound of Interest

Compound Name: alpha-Campholenal

Cat. No.: B1222362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for a-
Campholenal, a monocyclic monoterpenoid aldehyde. The information is compiled to assist in
the identification, characterization, and analysis of this compound in research and development

settings.

Compound Overview

e |[UPAC Name: 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde

Molecular Formula: C10H160

Molecular Weight: 152.23 g/mol .[1]

CAS Number: 4501-58-0.[1]

Appearance: Colorless liquid with a refreshing, sweet-woody odor.[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for a-Campholenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 1: 3C NMR Spectral Data for a-Campholenal

Chemical Shift (ppm) Carbon Atom Assignment
203.2 C10 (Aldehyde C=0)
147.2 C3

120.4 C4

50.3 C5

48.9 C1

44.1 C2

255 C9

24.9 C8

20.9 c7

12.5 C6

Data sourced from the Human Metabolome Database (HMDB).

The *H NMR spectrum provides details about the proton environments in the molecule. As
experimental data with full assignment is not readily available, a predicted *H NMR spectrum is
presented below.

Table 2: Predicted *H NMR Spectral Data for a-Campholenal
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Chemical Shift

Multiplicity Integration Proton Assignment
(ppm)
9.76 t 1H H10 (Aldehyde)
5.25 m 1H H4
2.40 m 1H H5
2.30 m 1H Hla
2.20 m 1H Hlb
1.65 S 3H H6
1.05 S 3H H8
0.95 S 3H H9
0.70 S 3H H7

Note: This data is predicted and should be used as a reference. Actual experimental values
may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following
are characteristic absorption bands expected for a-Campholenal based on its structure.

Table 3: Predicted IR Absorption Data for a-Campholenal
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Wavenumber (cm~?) Intensity Assignment

2955 Strong C-H stretch (alkane)
2870 Medium C-H stretch (alkane)
2720 Medium H-C=0 stretch (aldehyde)
1725 Strong C=0 stretch (aldehyde)
1650 Medium C=C stretch (alkene)
1465 Medium C-H bend (alkane)

1375 Medium C-H bend (gem-dimethyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (El) mass spectrum of a-Campholenal is available from
the NIST WebBook.

Table 4. Mass Spectrometry Data for a-Campholenal

m/z Relative Intensity Proposed Fragment lon
152 5% [M]* (Molecular lon)

109 100% [M - CsH7]*

95 40% [C7H11]*

81 65% [CeHo]*

67 55% [CsH7]*

41 80% [CsHs]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented.
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NMR Spectroscopy

o Sample Preparation: A sample of a-Campholenal (5-10 mg) is dissolved in a deuterated
solvent (e.g., CDCIs, ~0.5 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) is
added as an internal standard for chemical shift referencing (0O ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

e 1H NMR Acquisition: A standard pulse sequence is used to acquire the *H NMR spectrum.
Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation
delay to ensure full relaxation of the protons.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the 13C
NMR spectrum, resulting in singlets for each unique carbon. A wider spectral width is used
(e.g., 0-220 ppm). Due to the low natural abundance of 13C, a larger number of scans is
required compared to *H NMR.

IR Spectroscopy

o Sample Preparation: A drop of neat liquid a-Campholenal is placed between two potassium
bromide (KBr) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-
FTIR, a drop of the sample is placed directly on the ATR crystal.

¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is recorded first. The sample is then scanned over the mid-IR range (typically 4000-400
cm~1). The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

» Sample Preparation: A dilute solution of a-Campholenal is prepared in a volatile organic
solvent (e.g., hexane or dichloromethane).

e Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
electron ionization (EI) source is used.
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e GC Conditions:

(¢]

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

[¢]

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample
without degradation (e.g., 250 °C).

[¢]

Oven Temperature Program: A temperature gradient is used to separate the components
of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a
few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

o

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scanned over a mass-to-charge ratio (m/z) range appropriate for the
compound and its expected fragments (e.g., m/z 40-200).

Visualizations
Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of a-Campholenal.

Proposed Mass Spectrometry Fragmentation of a-

Campholenal
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Caption: Proposed fragmentation pathway for a-Campholenal in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. alpha-Campholenal | C10H160 | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of a-Campholenal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1222362#spectroscopic-data-nmr-ir-ms-of-alpha-
campholenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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